Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18339596
InChI: InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)9-6-17-10(14-9)7-3-8(12)5-13-4-7/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C11H9BrN2O2S
Molecular Weight: 313.17 g/mol

Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate

CAS No.:

Cat. No.: VC18339596

Molecular Formula: C11H9BrN2O2S

Molecular Weight: 313.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate -

Specification

Molecular Formula C11H9BrN2O2S
Molecular Weight 313.17 g/mol
IUPAC Name ethyl 2-(5-bromopyridin-3-yl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)9-6-17-10(14-9)7-3-8(12)5-13-4-7/h3-6H,2H2,1H3
Standard InChI Key HCYRPCHGWHJWEF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CSC(=N1)C2=CC(=CN=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a thiazole ring (a five-membered ring containing nitrogen and sulfur) at the 4-carboxylate position with a 5-bromopyridin-3-yl substituent. The pyridine ring’s bromine atom at the 5-position introduces steric bulk and electronic effects, influencing both chemical reactivity and intermolecular interactions. The ethyl ester group at the thiazole’s 4-position enhances solubility in organic solvents, a critical factor in synthetic applications .

Table 1: Key Structural and Spectral Data

PropertyValue/DescriptionSource
Molecular FormulaC11H9BrN2O2S\text{C}_{11}\text{H}_{9}\text{BrN}_{2}\text{O}_{2}\text{S}
Molecular Weight313.17 g/mol
IUPAC NameEthyl 2-(5-bromopyridin-3-yl)-1,3-thiazole-4-carboxylate
Canonical SMILESCCOC(=O)C1=CSC(=N1)C2=CC(=CN=C2)Br
1H^1\text{H} NMR (CDCl₃)δ 8.65 (s, 1H, pyridine-H), 7.92–7.64 (m, 2H), 4.42 (q, 2H), 1.42 (t, 3H)
13C^{13}\text{C} NMRδ 161.8 (C=O), 140.6 (thiazole-C2), 129.3–126.6 (pyridine-C)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The 1H^1\text{H} NMR spectrum reveals a singlet at δ 8.65 ppm for the pyridine proton, coupled with multiplet signals between δ 7.92–7.64 ppm for aromatic protons. The ethyl group’s characteristic quartet (δ 4.42 ppm) and triplet (δ 1.42 ppm) are also observed . Infrared (IR) spectroscopy shows a strong absorption band at 1715 cm⁻¹, corresponding to the ester carbonyl group.

Synthesis Methods

Traditional Cyclocondensation

The most reported synthesis involves cyclocondensation of 5-bromopyridine-3-carboxylic acid with thioamides. In a typical procedure:

  • Reactants: 5-Bromopyridine-3-carboxylic acid (1 equiv), thioacetamide (1.2 equiv).

  • Conditions: Potassium carbonate (2 equiv) in dimethylformamide (DMF), heated at 100°C for 12 hours.

  • Workup: Precipitation with ice-water, purification via column chromatography (hexane/ethyl acetate).
    This method yields the target compound in 65–75% purity, with bromine acting as a directing group for regioselective thiazole formation .

Copper-Catalyzed C–H Activation

Recent advances employ copper catalysts to streamline synthesis. A 2022 study demonstrated that copper(II) acetate catalyzes the coupling of 1,2,3-thiadiazoles with amines, producing thiazole derivatives in higher yields (up to 82%). Key steps include:

  • Thioketene Intermediate: Slow release from 1,2,3-thiadiazoles under basic conditions.

  • Cyclization: Reaction with in situ-generated amines forms the thiazole core.
    This method reduces reaction time to 4–6 hours and improves scalability .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Time (h)AdvantagesLimitations
Cyclocondensation65–7512Simple reagentsModerate yield, long duration
Cu(OAc)₂ Catalysis75–824–6High yield, scalableRequires specialized catalysts

Biological Activities and Mechanisms

Antimicrobial Activity

Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate exhibits broad-spectrum antimicrobial effects. In vitro studies against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) revealed minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ampicillin. The bromine atom enhances membrane permeability, while the thiazole ring disrupts peptidoglycan cross-linking via binding to penicillin-binding proteins .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for derivatization. Substitutions at the pyridine 5-position (e.g., replacing Br with -CN or -NO₂) modulate electronic properties and bioactivity. For example, a nitro derivative exhibited enhanced anticancer activity (IC50=7.8μM\text{IC}_{50} = 7.8 \, \mu\text{M}) .

Prodrug Development

Esterase-mediated hydrolysis of the ethyl carboxylate group generates the free carboxylic acid, improving water solubility. This prodrug strategy is being explored for targeted delivery in pulmonary infections.

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic SAR analyses are needed to optimize substituent effects. Computational modeling (e.g., molecular docking) could identify high-affinity targets like bacterial dihydrofolate reductase.

Green Synthesis Initiatives

Efforts to replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and heterogeneous catalysts (e.g., zeolites) aim to reduce environmental impact .

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